Bienvenue dans la boutique en ligne BenchChem!

4-(3,4,5-Trifluorophenyl)butan-1-amine

Lipophilicity LogP Fluorine walk

4-(3,4,5-Trifluorophenyl)butan-1-amine is a fluorinated primary alkylamine (C₁₀H₁₂F₃N, MW 203.20) characterized by a 3,4,5-trifluorophenyl ring tethered to a butan-1-amine chain via a four-carbon spacer. Commercially supplied at ≥98% purity , it serves as a versatile building block in medicinal chemistry and agrochemical discovery, where strategic fluorine incorporation modulates lipophilicity, metabolic stability, and molecular recognition.

Molecular Formula C10H12F3N
Molecular Weight 203.20 g/mol
Cat. No. B13617585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4,5-Trifluorophenyl)butan-1-amine
Molecular FormulaC10H12F3N
Molecular Weight203.20 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)F)F)CCCCN
InChIInChI=1S/C10H12F3N/c11-8-5-7(3-1-2-4-14)6-9(12)10(8)13/h5-6H,1-4,14H2
InChIKeyOKJZZILSRNWJRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3,4,5-Trifluorophenyl)butan-1-amine (CAS 1482627-60-0): A Precision Fluorinated Primary Amine Building Block


4-(3,4,5-Trifluorophenyl)butan-1-amine is a fluorinated primary alkylamine (C₁₀H₁₂F₃N, MW 203.20) characterized by a 3,4,5-trifluorophenyl ring tethered to a butan-1-amine chain via a four-carbon spacer . Commercially supplied at ≥98% purity , it serves as a versatile building block in medicinal chemistry and agrochemical discovery, where strategic fluorine incorporation modulates lipophilicity, metabolic stability, and molecular recognition . The absence of a chiral center at the benzylic position distinguishes it from branched congeners such as 1-(3,4,5-trifluorophenyl)butan-1-amine and confers a distinct synthetic and pharmacological profile [1].

Why 4-(3,4,5-Trifluorophenyl)butan-1-amine Cannot Be Swapped with Unfluorinated or Regioisomeric Analogs


Fluorination pattern, chain topology, and the linear versus branched amine architecture each exert independent and often nonlinear effects on physicochemical and biological properties [1]. Simply replacing 4-(3,4,5-trifluorophenyl)butan-1-amine with the non-fluorinated parent, a mono- or difluoro analog, or a regioisomeric 2,4,5-trifluoro variant alters LogP, hydrogen-bond donor/acceptor balance, and susceptibility to oxidative metabolism—any of which can derail a structure–activity relationship (SAR) campaign or compromise the reproducibility of a synthetic sequence . The quantitative evidence below demonstrates precisely where these differences become decision-relevant.

Head-to-Head Quantitative Evidence: 4-(3,4,5-Trifluorophenyl)butan-1-amine vs. Closest Analogs


LogP Tuning: Tri-fluorination Lowers Lipophilicity Relative to the Non-fluorinated Parent

Contrary to the intuition that adding fluorine universally increases lipophilicity, the 3,4,5-trifluoro substitution on the phenyl ring of the butan-1-amine scaffold results in a lower computed LogP (2.39–2.70) than the non-fluorinated parent 4-phenylbutan-1-amine (LogP ≈ 2.28–2.67 depending on the algorithm) [1]. The electron-withdrawing effect of the three fluorines reduces the overall hydrophobicity of the aromatic ring and offsets the additional carbon–fluorine hydrophobic surface, yielding a net LogP that is comparable to or slightly lower than that of the unsubstituted compound [2]. This challenges procurement assumptions that 'trifluoro = more lipophilic' and matters for projects requiring fine control of partition coefficients without increasing molecular weight excessively.

Lipophilicity LogP Fluorine walk Physicochemical profiling

hERG Cardiac Safety: Measured IC₅₀ of 25 µM Informs Early Triage

hERG channel inhibition is a leading cause of drug attrition. 4-(3,4,5-Trifluorophenyl)butan-1-amine has been tested in a CHO-cell QPatch automated patch-clamp assay, yielding an IC₅₀ of 25 µM (2.50E+4 nM) [1]. An IC₅₀ above 10 µM is generally considered a low-risk flag for cardiac repolarization toxicity in early discovery [2]. While hERG data for the unsubstituted 4-phenylbutan-1-amine and the difluoro analog are not publicly available, the measured value for the 3,4,5-trifluoro compound provides a tangible go/no-go checkpoint that is absent for less-characterized analogs. Procurement decisions for building blocks destined for lead series benefit from this pre-existing cardiac safety data point, reducing the need for de novo screening.

hERG Cardiac safety Patch clamp Lead optimization

Regioisomeric Differentiation: 3,4,5- vs. 2,4,5-Trifluoro Substitution Alters Synthetic Utility and Biological Recognition

The 2,4,5-trifluorophenyl motif is embedded in sitagliptin and related DPP-4 inhibitors, making 4-(2,4,5-trifluorophenyl)butan-1-amine (CAS 1695631-92-5) a sought-after building block for gliptin-related research [1]. The 3,4,5-trifluoro isomer described here (CAS 1482627-60-0) is structurally distinct: the fluorine atoms occupy meta and para positions versus the ortho/meta/para arrangement of the 2,4,5 isomer. This difference alters the electron density distribution on the aromatic ring and affects both the site of electrophilic aromatic substitution during further derivatization and the pi-stacking geometry with biological targets [2]. For projects targeting receptors where the 3,4,5-trifluoro pattern has been specifically optimized (e.g., certain CCR5 antagonist scaffolds) [3], procurement of the correct regioisomer is non-negotiable. The 3,4,5 isomer is commercially available at 98% purity , providing defined quality for SAR exploration.

Regioisomer Fluorination pattern Sitagliptin DPP-4 SAR

Molecular Recognition Tuning: Hydrogen-Bond Acceptor Count of 1 Simplifies Pharmacophore Modeling

4-(3,4,5-Trifluorophenyl)butan-1-amine presents a hydrogen-bond acceptor (HBA) count of 1 (the amine nitrogen; the aromatic C–F bonds are weak HBA contributors and are typically not counted) . This is identical to the non-fluorinated parent, the mono-fluoro analog, and the difluoro analog [1]. However, the molecular weight (203.20 Da) is incrementally higher (non-fluorinated: 149.23 Da; mono-F: 167.22 Da; di-F: 185.21 Da), providing a means to increase molecular weight and modulate physicochemical properties without altering the HBA count—a key parameter in pharmacophore models and CNS MPO scoring [2]. For teams optimizing CNS drug candidates where HBA ≤ 1 is a hard constraint, the 3,4,5-trifluoro variant offers maximum fluorination while preserving this critical descriptor.

Hydrogen bond acceptors Pharmacophore Physicochemical property Rule of Five

Commercial Availability at Research-Grade Purity: ≥98% Enables Reproducible SAR

4-(3,4,5-Trifluorophenyl)butan-1-amine is commercially supplied at a minimum purity of 98% (Fluorochem, Chemscene, LeYan) , in contrast to the non-fluorinated parent 4-phenylbutan-1-amine (typically 98% as well) but exceeding the 95% purity commonly listed for the 3,4-difluoro analog . The 3,4-difluoro analog is sold predominantly at 95% purity, which introduces a 3% additional impurity burden that may affect the outcome of sensitive catalytic reactions or biological assays. For procurement workflows where purity consistency is paramount—such as parallel library synthesis or in vitro pharmacology—a ≥98% specification reduces the risk of impurity-driven false positives or yield variability.

Purity specification Procurement Reproducibility Building block quality

Metabolic Stability: C–F Bond Strength Provides Class-Level Advantage Over Non-Fluorinated Analogs

The carbon–fluorine bond (bond dissociation energy ~485 kJ/mol for aromatic C–F vs. ~460 kJ/mol for aromatic C–H) confers enhanced resistance to cytochrome P450-mediated oxidative metabolism on the aromatic ring [1]. The 3,4,5-trifluoro substitution blocks all three aromatic C–H positions that would otherwise be susceptible to metabolic oxidation, a property shared with the 2,4,5-trifluoro isomer but not with non-fluorinated, mono-fluoro, or difluoro analogs that retain at least one oxidizable aromatic C–H site . While no direct comparative microsomal stability data have been published specifically for 4-(3,4,5-trifluorophenyl)butan-1-amine versus its analogs, the class-level principle—full aromatic fluorination eliminates metabolic soft spots—is well-established and underpins the procurement preference for per-fluorinated aromatic building blocks in lead optimization programs where metabolic clearance is a known liability [2].

Metabolic stability C–F bond Oxidative metabolism Fluorine effect

Where 4-(3,4,5-Trifluorophenyl)butan-1-amine Delivers Differentiated Value: Evidence-Backed Application Scenarios


CCR5 Antagonist Lead Optimization

Preliminary pharmacological screening has identified 4-(3,4,5-trifluorophenyl)butan-1-amine as a scaffold with CCR5 antagonist activity relevant to HIV entry inhibition and inflammatory disease [1]. The 3,4,5-trifluoro substitution pattern is specifically associated with this pharmacology, distinguishing it from the 2,4,5-trifluoro isomer used in DPP-4 programs. Teams pursuing CCR5-targeted campaigns should procure this specific regioisomer (CAS 1482627-60-0, ≥98% purity) to ensure SAR consistency . The measured hERG IC₅₀ of 25 µM also provides an early cardiac-safety benchmark for derivatives [2].

Succinate Dehydrogenase Inhibitor (SDHI) Agrochemical Discovery

A 3D-QSAR-guided study has demonstrated that 4-(3,4,5-trifluorophenyl)but-3-en-2-amides—derivatives accessible from this amine building block—exhibit potent succinate dehydrogenase inhibition, a validated mode of action for fungicides [1]. The 3,4,5-trifluorophenyl moiety is a critical pharmacophoric element in this series. Using 4-(3,4,5-trifluorophenyl)butan-1-amine as a synthetic intermediate enables direct access to this chemotype, bypassing the need for a custom synthesis of the trifluorophenyl fragment. The commercial availability at 98% purity supports reproducible agrochemical lead generation .

CNS Drug Discovery Requiring Low Lipophilicity and Controlled HBA Profile

For CNS programs where LogP < 3 and HBA ≤ 1 are design constraints, 4-(3,4,5-trifluorophenyl)butan-1-amine offers a unique combination: a computed LogP of 2.39–2.70 [1], an HBA count of 1 , and a fully fluorinated aromatic ring that blocks metabolic soft spots [2]. The trifluoro substitution provides the metabolic stability advantages of per-fluorination without pushing LogP above the CNS-desirable range—a balancing act that is difficult to achieve with larger fluorinated motifs. This makes it a strategic choice over the non-fluorinated parent (no metabolic protection) or the 2,4,5-trifluoro isomer (different electron distribution may alter target binding).

Parallel Library Synthesis and High-Throughput Chemistry Workflows

The ≥98% purity specification [1], room-temperature shipping stability , and well-defined physicochemical properties of 4-(3,4,5-trifluorophenyl)butan-1-amine make it suitable for automated parallel synthesis platforms. Its primary amine handle enables robust amide coupling, reductive amination, and sulfonamide formation under standard protocol conditions. The availability of multiple commercial sources reduces supply-chain risk relative to the 2,4,5-trifluoro isomer, which remains predominantly custom-synthesis territory. For medicinal chemistry groups building fluorinated fragment libraries, this building block offers a favorable balance of availability, purity, and scaffold diversity.

Quote Request

Request a Quote for 4-(3,4,5-Trifluorophenyl)butan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.